3-(Propan-2-yl)bicyclo[2.2.2]octan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Propan-2-yl)bicyclo[222]octan-2-one is a bicyclic compound with a unique structure that features a bicyclo[222]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)bicyclo[2.2.2]octan-2-one typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction. This method is favored due to its ability to form the bicyclic structure efficiently. The reaction conditions often involve the use of dienes and dienophiles under controlled temperatures and solvents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Diels-Alder reaction using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)bicyclo[2.2.2]octan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
3-(Propan-2-yl)bicyclo[2.2.2]octan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)bicyclo[2.2.2]octan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane: A similar compound with a bicyclic structure but without the propan-2-yl group.
Bicyclo[3.2.1]octane: Another bicyclic compound with a different ring structure.
Norbornane (Bicyclo[2.2.1]heptane): A bicyclic compound with a different ring size and structure
Uniqueness
3-(Propan-2-yl)bicyclo[2.2.2]octan-2-one is unique due to its specific substitution pattern and the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
51656-74-7 |
---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
3-propan-2-ylbicyclo[2.2.2]octan-2-one |
InChI |
InChI=1S/C11H18O/c1-7(2)10-8-3-5-9(6-4-8)11(10)12/h7-10H,3-6H2,1-2H3 |
InChI Key |
JCIMXPHFZLCWHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2CCC(C1=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.